molecular formula C22H21N3O3S2 B2367753 N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide CAS No. 313373-94-3

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

Cat. No.: B2367753
CAS No.: 313373-94-3
M. Wt: 439.55
InChI Key: LRZLAIFFEOEJNG-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the diethylsulfamoyl group . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide stands out due to its unique diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-19-14-11-15-7-5-6-8-18(15)20(19)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLAIFFEOEJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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